4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the benzene ring.
Sulfonation: The brominated intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to exhibit high binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to the modulation of neurotransmitter release and signaling pathways, resulting in various physiological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: Shares a similar core structure but lacks the sulfonamide and methoxyethyl groups.
2,5-dimethoxy-4-iodoamphetamine: Another phenethylamine derivative with an iodine atom instead of bromine.
2,5-dimethoxy-4-methylamphetamine: Contains a methyl group instead of bromine.
Uniqueness
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of the sulfonamide and methoxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUJAPKILYZRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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